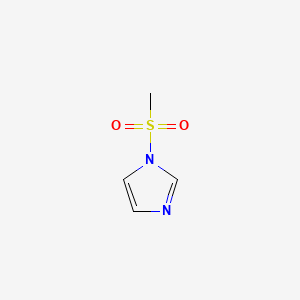
1-(2-Chloropropyl)piperidine
Descripción general
Descripción
“1-(2-Chloropropyl)piperidine” is a chemical compound with the molecular formula C8H16ClN . It is a type of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación
Pharmacology: Anticancer and Antipsychotic Applications
1-(2-Chloropropyl)piperidine is a valuable intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active compounds. Its derivatives are found in various drug classes, including anticancer agents and antipsychotics . For instance, piperidine derivatives have been utilized in the development of novel therapies for prostate and breast cancers, showcasing their potential as clinical agents when used alone or in combination with other drugs .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 1-(2-Chloropropyl)piperidine serves as a crucial building block for constructing complex molecules. It is involved in various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, and piperidinones, which are essential for drug construction .
Materials Science: Functional Materials Development
The compound’s derivatives play a role in the development of functional materials within materials science. Its structural versatility allows for the creation of new materials with potential applications in various industries, including electronics and nanotechnology .
Analytical Chemistry: Detection and Quantification
In analytical chemistry, 1-(2-Chloropropyl)piperidine derivatives can be used as reagents or standards for the detection and quantification of various substances. Their stability and reactivity make them suitable for use in chromatography and spectroscopy methods .
Environmental Science: Contaminant Detection
The derivatives of 1-(2-Chloropropyl)piperidine are also significant in environmental science. They can be used to detect contaminants in water, contributing to the monitoring and improvement of environmental health .
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry research, this compound is used to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing new drugs. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes .
Mecanismo De Acción
Target of Action
Piperidine derivatives, a class to which 1-(2-chloropropyl)piperidine belongs, have been reported to interact with various targets in the body .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are a subject of ongoing research .
Result of Action
Piperidine derivatives have been reported to have various therapeutic properties, including anticancer potential .
Action Environment
The environmental stability and efficacy of piperidine derivatives are important considerations in drug development .
Propiedades
IUPAC Name |
1-(2-chloropropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCHHIRLGAWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990058 | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropyl)piperidine | |
CAS RN |
698-92-0 | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropropyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2-chloropropyl)piperidine in the synthesis of nickel Schiff base complexes and how does this influence their interaction with DNA?
A1: In this study [], 1-(2-chloropropyl)piperidine acts as an alkylating agent, reacting with a pre-synthesized nickel Schiff base complex containing a hydroxyl group. This reaction leads to the formation of complex 3, N,N'-bis-(4-((1-(3-propyl)piperidine)oxy)-salicylidine)meso-1,2-diphenylethylenediaminenickel(ii). The addition of the 1-(2-chloropropyl)piperidine moiety significantly influences the complex's interaction with DNA. While the parent complex without this alkyl chain shows limited interaction with a 16-mer duplex DNA molecule, complex 3 exhibits notable binding to a tetramolecular DNA quadruplex. This suggests that the presence of the 1-(2-chloropropyl)piperidine group, with its extended alkyl chain, contributes to the complex's selectivity for specific DNA structures, particularly tetramolecular quadruplexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















